molecular formula C62H104O8 B12544899 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione CAS No. 146667-74-5

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione

Cat. No.: B12544899
CAS No.: 146667-74-5
M. Wt: 977.5 g/mol
InChI Key: CWSAYRPJBUKMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione is a complex organic compound derived from anthracene. It is characterized by the presence of six octyloxy groups attached to the anthracene core, specifically at the 1, 2, 3, 5, 6, and 7 positions, and two ketone groups at the 9 and 10 positions. This compound is known for its unique photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene as the starting material.

    Introduction of Octyloxy Groups: The anthracene core is functionalized with octyloxy groups through a series of substitution reactions. This can be achieved using octyl bromide in the presence of a strong base such as potassium carbonate.

    Oxidation: The final step involves the oxidation of the anthracene core to introduce the ketone groups at the 9 and 10 positions. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products

    Oxidation: Further oxidized derivatives with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different alkyl or aryl groups replacing the octyloxy groups.

Scientific Research Applications

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways:

    Photophysical Properties: The compound exhibits strong fluorescence, making it useful in imaging applications.

    Biological Activity: It can interact with cellular components, potentially leading to therapeutic effects such as apoptosis in cancer cells.

    Electronic Properties: Its ability to emit light when subjected to an electric field makes it valuable in electronic applications.

Comparison with Similar Compounds

Similar Compounds

    9,10-Diphenylanthracene: Known for its use in OLEDs and similar photophysical properties.

    1,4,5,8-Tetrahydroxyanthraquinone: Used in dye production and has similar chemical reactivity.

    9,10-Anthraquinone: A simpler derivative used in various industrial applications.

Uniqueness

1,2,3,5,6,7-Hexakis(octyloxy)anthracene-9,10-dione stands out due to its multiple octyloxy groups, which enhance its solubility and photophysical properties. This makes it particularly useful in applications requiring high fluorescence and stability.

Properties

CAS No.

146667-74-5

Molecular Formula

C62H104O8

Molecular Weight

977.5 g/mol

IUPAC Name

1,2,3,5,6,7-hexaoctoxyanthracene-9,10-dione

InChI

InChI=1S/C62H104O8/c1-7-13-19-25-31-37-43-65-53-49-51-55(61(69-47-41-35-29-23-17-11-5)59(53)67-45-39-33-27-21-15-9-3)58(64)52-50-54(66-44-38-32-26-20-14-8-2)60(68-46-40-34-28-22-16-10-4)62(56(52)57(51)63)70-48-42-36-30-24-18-12-6/h49-50H,7-48H2,1-6H3

InChI Key

CWSAYRPJBUKMCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C(=C2C(=C1)C(=O)C3=C(C(=C(C=C3C2=O)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC)OCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.